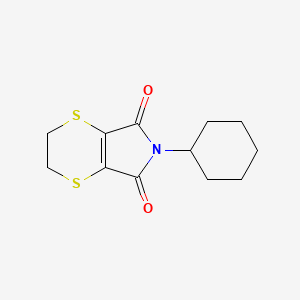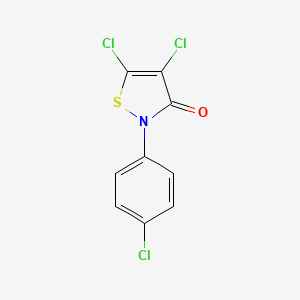
(2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple chlorine atoms attached to a cyclopentadienylidene ring and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane typically involves the chlorination of cyclopentadiene followed by the introduction of a chlorophenyl group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the process is carried out under controlled temperatures to ensure the desired substitution pattern on the cyclopentadienylidene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors to control the reaction environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of chlorinating agents and the potential release of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated cyclopentadienone derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms on the cyclopentadienylidene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions include various chlorinated derivatives, dechlorinated compounds, and substituted cyclopentadienylidene derivatives. These products can have different physical and chemical properties, making them useful for further applications.
Wissenschaftliche Forschungsanwendungen
(2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound’s reactivity with biological molecules makes it a candidate for biochemical studies and potential drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-bromophenyl)methane
- (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-fluorophenyl)methane
- (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-methylphenyl)methane
Uniqueness
Compared to similar compounds, (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane stands out due to its specific substitution pattern and the presence of multiple chlorine atoms. This unique structure imparts distinct chemical and physical properties, making it particularly valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
29887-33-0 |
|---|---|
Molekularformel |
C12H5Cl5 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1-chloro-4-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]benzene |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)5-8-9(14)11(16)12(17)10(8)15/h1-5H |
InChI-Schlüssel |
HKKKANZBUZYLQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=C2C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)
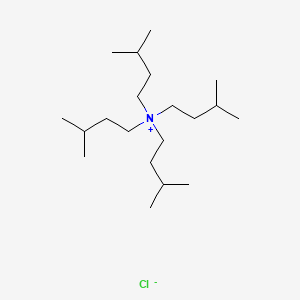
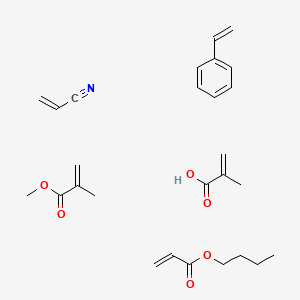

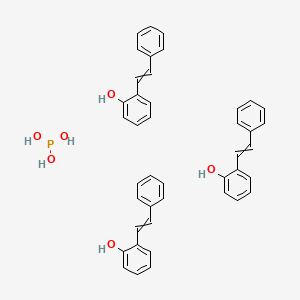
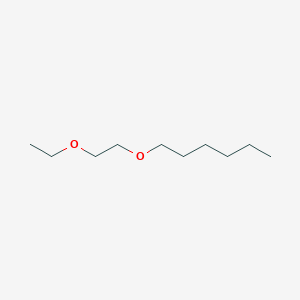
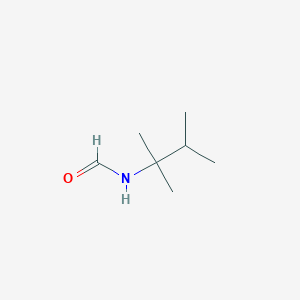
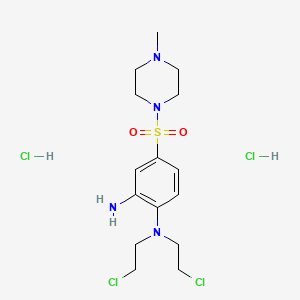
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)
